Cas no 1197193-16-0 (4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde)

4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde
- 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
- 6164AJ
- TRA0033439
- SY006902
- AB0064163
- AX8173862
- AB1000832
- Benzaldehyde, 4-fluoro-3-(4-methyl-1-piperazinyl)-
- 4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde
-
- MDL: MFCD13191605
- インチ: 1S/C12H15FN2O/c1-14-4-6-15(7-5-14)12-8-10(9-16)2-3-11(12)13/h2-3,8-9H,4-7H2,1H3
- InChIKey: LKLSDLACNUEQLH-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(C([H])=O)=C([H])C=1N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 222.11700
- どういたいしつりょう: 222.11684127 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 222.26
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 23.6
じっけんとくせい
- PSA: 23.55000
- LogP: 1.39290
4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM363472-5g |
4-fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde |
1197193-16-0 | 95%+ | 5g |
$891 | 2022-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F32060-1g |
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde |
1197193-16-0 | 97% | 1g |
¥2229.0 | 2023-09-07 | |
eNovation Chemicals LLC | D781093-5g |
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde |
1197193-16-0 | >97% | 5g |
$645 | 2024-07-20 | |
abcr | AB451252-250 mg |
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde; . |
1197193-16-0 | 250mg |
€230.10 | 2023-04-22 | ||
Alichem | A139004629-5g |
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde |
1197193-16-0 | 97% | 5g |
$880.95 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512843-1g |
4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde |
1197193-16-0 | 98% | 1g |
¥1473.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006902-10g |
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde |
1197193-16-0 | >97% | 10g |
¥5500.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006902-0.25g |
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde |
1197193-16-0 | >97% | 0.25g |
¥550.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512843-10g |
4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde |
1197193-16-0 | 98% | 10g |
¥6457.00 | 2024-08-09 | |
eNovation Chemicals LLC | K45698-0.25g |
4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde |
1197193-16-0 | 97% | 0.25g |
$180 | 2025-02-20 |
4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehydeに関する追加情報
4-Fluoro-3-(4-Methylpiperazin-1-yl)Benzaldehyde: A Comprehensive Overview
4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde, identified by the CAS number 1197193-16-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a piperazine ring substituted with a methyl group and a fluorine atom. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of 4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, ensuring its availability for research and industrial purposes. The compound's structure has been extensively studied using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, providing insights into its conformational preferences and molecular interactions.
In terms of biological activity, 4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde has shown promising results in preclinical studies. Researchers have demonstrated its potential as a lead compound in the development of novel therapeutic agents. For instance, studies have highlighted its ability to modulate key cellular pathways involved in inflammation and oxidative stress, suggesting its potential application in the treatment of chronic diseases such as arthritis and neurodegenerative disorders.
The fluorine atom at the para position of the benzene ring plays a critical role in determining the compound's pharmacokinetic properties. Fluorine substitution is known to enhance lipophilicity and improve drug-like properties, making this compound an attractive candidate for drug discovery programs. Furthermore, the piperazine ring contributes to hydrogen bonding capacity, which is essential for interactions with biological targets such as enzymes and receptors.
Recent research has also explored the use of 4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde in materials science. Its ability to form stable coordination complexes with metal ions has led to its investigation as a potential building block for metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and sensing technologies, underscoring the versatility of this compound across multiple disciplines.
In conclusion, 4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde (CAS No. 1197193-16-0) is a multifaceted compound with significant potential in both therapeutic and materials-based applications. Its unique structure, coupled with recent advances in synthetic and analytical techniques, positions it as a valuable tool for researchers across various scientific domains. Continued exploration into its properties and applications is expected to yield further breakthroughs in the near future.
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